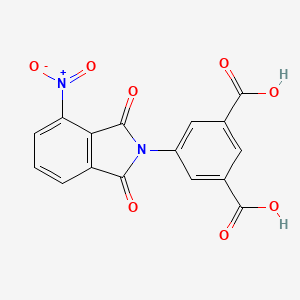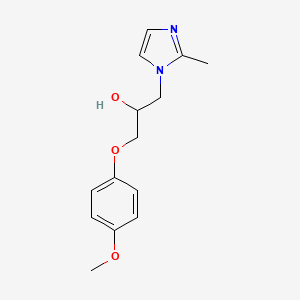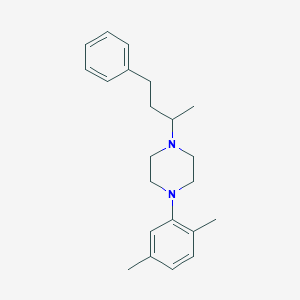
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied in scientific research for its potential in cancer treatment and other medical applications. In
Mécanisme D'action
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP binding site of the EGFR, preventing the activation of the receptor and downstream signaling pathways. This results in the inhibition of cell growth and proliferation, as well as induction of apoptosis (programmed cell death) in cancer cells. This compound has been shown to be highly selective for the EGFR, with minimal effects on other related receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activation of the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, as well as angiogenesis (the formation of new blood vessels to support tumor growth). Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of the EGFR, making it a useful tool for studying the role of this receptor in various cellular processes. It is also commercially available and relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. Additionally, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the EGFR in animal models.
Orientations Futures
There are several future directions for research on 4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of interest is the development of more potent and selective inhibitors of the EGFR, which could have improved efficacy and fewer side effects compared to this compound. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Additionally, there is ongoing research on the role of the EGFR in various diseases beyond cancer, such as Alzheimer's disease and diabetes, which could lead to new applications for this compound.
Méthodes De Synthèse
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized through a multi-step process involving the reaction of 4-nitrophenylhydrazine with 2-chloro-4-methylquinazoline, followed by reduction and acetylation. The final product is obtained through a salt formation reaction with hydrochloric acid. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-methyl-1-piperidinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in scientific research for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway. This pathway is involved in many cellular processes such as cell growth, differentiation, and survival, and is often overactivated in cancer cells. This compound has been shown to be effective against various types of cancer cells, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-14-10-12-23(13-11-14)20-17-4-2-3-5-18(17)21-19(22-20)15-6-8-16(9-7-15)24(25)26;/h2-9,14H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZZJMRGAXJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)